molecular formula C19H26N2O3S B5966275 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole

5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole

Cat. No. B5966275
M. Wt: 362.5 g/mol
InChI Key: ROFFJMSPTNRLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in cancer cell proliferation, inflammation, and viral replication. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK), a pathway involved in cancer cell proliferation. Additionally, 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 has been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Biochemical and Physiological Effects
5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 has been found to inhibit viral replication by inhibiting the activity of specific enzymes involved in viral replication.

Advantages and Limitations for Lab Experiments

5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. The compound has been found to have high purity and high-quality, making it suitable for various lab experiments. However, the compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the compound has not been extensively tested in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1. One direction is to further investigate the mechanism of action of the compound. This will help to better understand how the compound works and identify potential targets for therapeutic interventions. Another direction is to test the compound in vivo and in clinical trials to determine its safety and efficacy in humans. Additionally, future studies can focus on modifying the structure of 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 to improve its pharmacological properties, such as increasing its half-life and reducing toxicity. Finally, the compound can be tested for its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 is a synthetic compound that has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been synthesized through a multistep process and has high purity and high-quality. However, its safety and efficacy in humans are not fully understood, and further studies are needed to determine its potential therapeutic applications.

Synthesis Methods

5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,4,5-trimethylphenylsulfonyl chloride with pyrrolidine to form a sulfonamide intermediate. This intermediate is then reacted with 5-isopropyl-3-hydroxyisoxazole to form 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1. The synthesis method has been optimized to yield high purity and high-quality 5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1.

Scientific Research Applications

5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been tested in vitro and in vivo for its potential therapeutic effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit viral replication.

properties

IUPAC Name

5-propan-2-yl-3-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-12(2)18-11-16(20-24-18)17-7-6-8-21(17)25(22,23)19-10-14(4)13(3)9-15(19)5/h9-12,17H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFFJMSPTNRLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC2C3=NOC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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